molecular formula C7H14O7 B12395609 D-Mannoheptulose-13C

D-Mannoheptulose-13C

Cat. No.: B12395609
M. Wt: 211.17 g/mol
InChI Key: HSNZZMHEPUFJNZ-QWTAQSKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of D-Mannoheptulose-13C typically involves the incorporation of the carbon-13 isotope during the synthesis process. This can be achieved through the use of carbon-13 labeled precursors in the chemical synthesis routes mentioned above .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Mannoheptulose can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

    Reduction: The compound can be reduced to its corresponding alcohol form under appropriate conditions.

    Substitution: D-Mannoheptulose can participate in substitution reactions, especially in the presence of suitable nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

Inhibition of D-Glucose Phosphorylation: D-Mannoheptulose-13C inhibits the enzyme hexokinase, which is responsible for the phosphorylation of D-glucose to glucose-6-phosphate. This inhibition blocks the utilization of glucose in metabolic pathways, leading to a decrease in ATP production and subsequent cellular effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    D-Glucose: A common monosaccharide involved in energy production.

    D-Fructose: Another ketose sugar with similar metabolic roles.

    D-Galactose: A monosaccharide involved in various metabolic pathways.

Uniqueness of D-Mannoheptulose-13C:

Properties

Molecular Formula

C7H14O7

Molecular Weight

211.17 g/mol

IUPAC Name

(3S,4S,5R,6R)-1,3,4,5,6,7-hexahydroxy(713C)heptan-2-one

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6-,7+/m1/s1/i1+1

InChI Key

HSNZZMHEPUFJNZ-QWTAQSKZSA-N

Isomeric SMILES

C(C(=O)[C@H]([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.